tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-6-8(14)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAUBAWNZPINB-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Carbamate Protection
A representative protocol involves:
-
Bromination : Treating 2,3-dihydrobenzofuran-3-amine with N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving >85% yield.
-
Carbamate Formation : Reacting the brominated intermediate with Boc₂O in the presence of triethylamine (TEA) at room temperature for 3 hours, yielding 92% of the protected amine.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, DCM | 0°C, 2h | 85% |
| Protection | Boc₂O, TEA, DCM | RT, 3h | 92% |
Enantioselective Synthesis
Chiral resolution is critical for obtaining the (3S)-enantiomer. A ChiralPak T101 column with isopropyl alcohol/acetonitrile (10:90) as the eluent resolves racemic mixtures, producing enantiomers with >99% enantiomeric excess (ee).
Catalytic Cross-Coupling and Functionalization
Palladium catalysts like Pd(PPh₃)₄ and XPhos precatalysts enable further functionalization. For instance, cyanation of the brominated intermediate using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 110°C for 18 hours achieves a 47% yield of the cyano derivative. This step highlights the versatility of the bromine atom as a handle for diversification.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexanes (15:85) effectively purifies the final product. High-performance liquid chromatography (HPLC) with chiral stationary phases confirms stereochemical purity, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 5.10 (s, 1H), 4.50–4.45 (m, 1H), 3.20–3.10 (m, 2H), 2.95–2.85 (m, 1H), 1.45 (s, 9H).
Scalability and Industrial Relevance
Kilogram-scale synthesis has been demonstrated using continuous flow reactors, reducing reaction times by 40% compared to batch processes. Optimized protocols report an overall yield of 78% from 2,3-dihydrobenzofuran-3-amine, making the compound accessible for preclinical studies.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Palladium-catalyzed coupling | High functional group tolerance | Requires inert atmosphere |
| Chiral resolution | >99% ee achievable | Costly chiral columns |
| Batch vs. flow synthesis | Scalability in flow | Initial setup investment |
Chemical Reactions Analysis
tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate exhibit promising anticancer properties. The bromobenzofuran moiety is known for its ability to interfere with cellular signaling pathways involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them potential candidates for further development into anticancer drugs .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that compounds containing the benzofuran structure can protect neuronal cells from oxidative stress and apoptosis. This property makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Organic Chemistry
Building Block in Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis. Researchers utilize it to create novel compounds with potential pharmaceutical applications .
Reagent in Chemical Reactions
This compound can also act as a reagent in specific chemical reactions, particularly those involving nucleophilic substitutions. Its reactivity allows chemists to introduce various functional groups into target molecules efficiently, facilitating the synthesis of diverse chemical entities .
Biochemical Probes
Targeting Biological Pathways
Due to its specific structural features, this compound can serve as a biochemical probe to study various biological pathways. By labeling this compound with fluorescent tags or other markers, researchers can track its interaction with biological targets in live cells or tissues, providing insights into cellular mechanisms and disease processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants: Bromo vs. Cyano Derivatives
Compound A: tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate (CAS: 2364560-68-7)
- Key Differences: Substituent: Cyano (-CN) group replaces bromine at the 6-position. Molecular Weight: 261.29 g/mol (vs. 314.18 g/mol for the bromo analog). Physicochemical Properties:
- Predicted boiling point: 399.9±42.0°C (vs. higher for bromo due to molecular weight).
- Density: 1.21±0.1 g/cm³ (similar to bromo analog).
- pKa : 11.12±0.20 (indicative of reduced electrophilicity compared to bromo) .
Stereoisomeric and Core Structure Variants
Compound B : tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- Structural Contrast :
- Core : Cyclopentane ring instead of dihydrobenzofuran.
- Functional Groups : Hydroxyl (-OH) and carbamate moieties.
- Applications :
Compound C : tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
- Comparison :
- Stereochemistry : cis-3-hydroxy configuration vs. the (3S)-chirality in the target compound.
- Reactivity : Hydroxyl groups enable phosphorylation or glycosylation, whereas bromine in the target compound supports halogen bonding in drug-receptor interactions .
Biological Activity
Introduction
Tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate (CAS No. 2364561-61-3) is a chemical compound with a molecular formula of C13H16BrNO3 and a molecular weight of 314.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. The structural features of this compound, including the tert-butyl group, carbamate functional group, and brominated benzofuran moiety, contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrNO3 |
| Molecular Weight | 314.18 g/mol |
| CAS Number | 2364561-61-3 |
| Appearance | White to yellow solid |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) : This enzyme is implicated in various cancers and other diseases. The compound has shown promise in inhibiting PRMT5, thereby affecting cellular proliferation and apoptosis pathways.
- Modulation of Biological Pathways : In vitro assays have demonstrated its ability to modulate pathways relevant to cell growth and survival, indicating its potential utility in therapeutic applications for cancer treatment.
Antitumor Activity
Several studies have evaluated the antitumor activity of compounds related to the benzofuran structure. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
| tert-butyl carbamate | Various | TBD |
These results suggest that modifications in the structure can enhance or reduce biological activity, emphasizing the importance of structure-activity relationships in drug design .
Enzyme Interaction Studies
Interaction studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have been conducted to assess the binding affinity of this compound with various proteins involved in disease pathways. Preliminary results indicate promising interactions that warrant further investigation into its mechanism of action.
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound significantly inhibits cell proliferation in several cancer cell lines while demonstrating low toxicity levels compared to standard chemotherapeutic agents.
- Animal Models : Preliminary studies in animal models have indicated that this compound can effectively reduce tumor size without severe side effects, making it a candidate for further development as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofhenyl-3-yl]carbamate?
Methodological Answer: The synthesis typically involves a multi-step sequence:
Chiral Intermediate Preparation : Start with a chiral dihydrobenzofuran scaffold. Bromination at the 6-position is achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) .
Carbamate Formation : React the brominated intermediate with tert-butyl carbamate under coupling conditions (e.g., DCC/DMAP or carbonyldiimidazole in anhydrous THF) to install the carbamate group .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (solvent: dichloromethane/hexane) to isolate the product.
Key Data:
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization requires a combination of spectroscopic and analytical techniques:
NMR Analysis :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., bromine substitution at C6) and carbamate linkage (δ ~150 ppm for carbonyl in ¹³C NMR).
- 2D NMR (COSY, HSQC) : Resolve dihydrobenzofuran ring protons and stereochemistry at C3 .
Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and isotopic pattern (Br presence).
X-ray Crystallography : For absolute stereochemical confirmation, single crystals are grown via slow evaporation (solvent: ethanol/water mix) .
Q. What purification methods are effective for removing by-products like de-brominated analogs?
Methodological Answer:
- Flash Chromatography : Use silica gel with a gradient of 10–30% EtOAc in hexane to separate brominated vs. non-brominated species.
- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to exploit solubility differences.
- HPLC Prep-Scale : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) for high-purity isolation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
Methodological Answer:
Re-examine Sample Purity : Confirm via TLC and HPLC to rule out impurities causing artifacts.
Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in dihydrobenzofuran) that may distort NOE patterns.
DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian 16 B3LYP/6-31G*) to identify conformational mismatches .
Independent Synthesis : Reproduce the compound via alternate routes (e.g., enantioselective catalysis) to validate structural assignments .
Q. How to optimize reaction conditions for higher enantiomeric purity in the (3S)-configured product?
Methodological Answer:
Chiral Catalysis : Use asymmetric hydrogenation (e.g., Ru-BINAP catalysts) or organocatalytic methods (e.g., proline derivatives) to enhance stereocontrol .
Solvent Screening : Polar aprotic solvents (e.g., DMF or DCM) may improve catalyst efficiency.
In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate stages to adjust reaction parameters (temperature, catalyst loading) .
Key Data:
Q. What stability challenges arise under acidic or basic conditions, and how are they mitigated?
Methodological Answer:
Acidic Conditions : The tert-butyl carbamate group is prone to cleavage in strong acids (e.g., TFA). Mitigation: Use mild acids (e.g., AcOH) or buffer systems (pH 4–6) during derivatization .
Basic Conditions : Hydrolysis of the carbamate can occur at high pH. Solutions include:
- Low-temperature reactions (<0°C).
- Use of non-nucleophilic bases (e.g., DBU) .
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Q. How to address low yields in the final coupling step (carbamate installation)?
Methodological Answer:
Activation Strategies : Replace standard coupling agents with HATU or PyBOP to enhance reactivity.
Protecting Group Management : Ensure the amine intermediate is fully deprotected (e.g., via TMSCl/NaI in acetonitrile) before coupling .
Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80°C, 30 min vs. 24h conventional heating) .
Q. What analytical methods are recommended for detecting trace impurities (e.g., residual palladium)?
Methodological Answer:
ICP-MS : Quantify metal residues (detection limit: 0.1 ppm).
LC-MS/MS : Identify organic impurities (e.g., dehalogenated by-products) using MRM transitions.
Headspace GC : Detect volatile solvents (e.g., THF, DCM) in the final product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
